molecular formula C21H14O B14447827 Benzo(a)pyren-7-ylmethanol CAS No. 78636-32-5

Benzo(a)pyren-7-ylmethanol

Cat. No.: B14447827
CAS No.: 78636-32-5
M. Wt: 282.3 g/mol
InChI Key: AZFVSUVVTFUOGI-UHFFFAOYSA-N
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Description

Benzo(a)pyren-7-ylmethanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of a hydroxymethyl group attached to the seventh carbon of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed during the incomplete combustion of organic matter and is found in substances such as coal tar, tobacco smoke, and grilled foods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyren-7-ylmethanol typically involves the hydroxylation of benzo(a)pyrene. One common method is the catalytic reduction of benzo(a)pyrene using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction introduces a hydroxyl group at the seventh position, forming benzo(a)pyren-7-ol, which can then be further reduced to this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzo(a)pyren-7-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form benzo(a)pyren-7-aldehyde or benzo(a)pyren-7-carboxylic acid.

    Reduction: Further reduction can convert the hydroxyl group to a methyl group, forming benzo(a)pyrene.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products:

    Oxidation: Benzo(a)pyren-7-aldehyde, benzo(a)pyren-7-carboxylic acid.

    Reduction: Benzo(a)pyrene.

    Substitution: Various halogenated or alkylated derivatives of benzo(a)pyrene.

Scientific Research Applications

Benzo(a)pyren-7-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo(a)pyren-7-ylmethanol involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive intermediates that can form adducts with DNA, resulting in mutations and potentially leading to cancer. The aryl hydrocarbon receptor (AhR) pathway is also involved, mediating the toxicological effects of the compound by regulating the expression of genes involved in xenobiotic metabolism .

Comparison with Similar Compounds

    Benzo(a)pyrene: The parent compound, known for its high carcinogenicity.

    Benzo(e)pyrene: Another isomer of benzopyrene with similar properties but less common.

    Dibenzopyrenes: Compounds with additional fused benzene rings, exhibiting similar toxicological profiles.

Uniqueness: Benzo(a)pyren-7-ylmethanol is unique due to the presence of the hydroxymethyl group, which alters its chemical reactivity and biological interactions compared to its parent compound, benzo(a)pyrene. This modification can influence its metabolic pathways and the formation of DNA adducts, making it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .

Properties

CAS No.

78636-32-5

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

benzo[a]pyren-7-ylmethanol

InChI

InChI=1S/C21H14O/c22-12-16-5-2-6-17-18-10-9-14-4-1-3-13-7-8-15(11-19(16)17)21(18)20(13)14/h1-11,22H,12H2

InChI Key

AZFVSUVVTFUOGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C(C=CC=C45)CO)C=C2

Origin of Product

United States

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